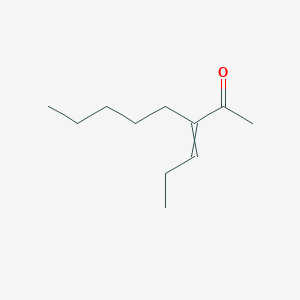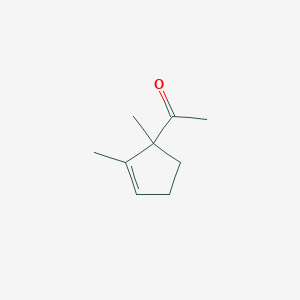
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone is an organic compound with the molecular formula C11H18O It is characterized by a cyclopentane ring substituted with two methyl groups and an ethanone group
Méthodes De Préparation
The synthesis of 1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone typically involves the following steps:
Cyclopentadiene Alkylation: The initial step involves the alkylation of cyclopentadiene with methyl groups. This can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Oxidation: The resulting 1,2-dimethyl-cyclopentadiene is then subjected to oxidation to introduce the ethanone group. This can be done using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, aluminum chloride.
Major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopentane derivatives.
Applications De Recherche Scientifique
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparaison Avec Des Composés Similaires
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone can be compared with other similar compounds such as:
Cyclopentanone: Lacks the methyl substitutions and has different reactivity.
2-Methyl-cyclopentanone: Has only one methyl group, leading to different chemical properties.
1,2-Dimethyl-cyclopentane: Lacks the ethanone group, resulting in different applications and reactivity.
Propriétés
Numéro CAS |
70987-82-5 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-(1,2-dimethylcyclopent-2-en-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-7-5-4-6-9(7,3)8(2)10/h5H,4,6H2,1-3H3 |
Clé InChI |
SQSSVAWQTXPEIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC1(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)

![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
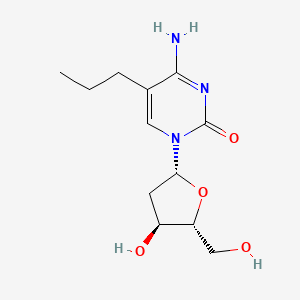
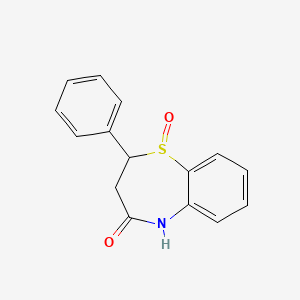
![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
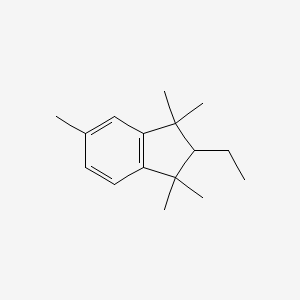




![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
